molecular formula C20H18O7 B12610799 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate CAS No. 873110-69-1

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate

Cat. No.: B12610799
CAS No.: 873110-69-1
M. Wt: 370.4 g/mol
InChI Key: MQDIHNOFBYQUNI-UHFFFAOYSA-N
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Description

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a trimethoxyphenyl group and an acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.

    Industry: The compound’s properties are exploited in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

873110-69-1

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-5-yl] acetate

InChI

InChI=1S/C20H18O7/c1-11(21)26-14-6-5-7-15-19(14)13(22)10-16(27-15)12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3

InChI Key

MQDIHNOFBYQUNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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